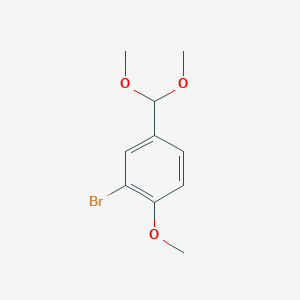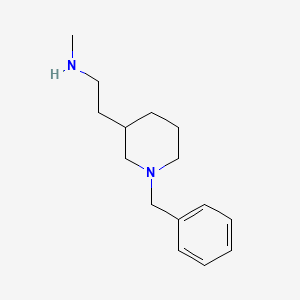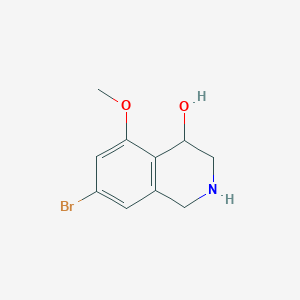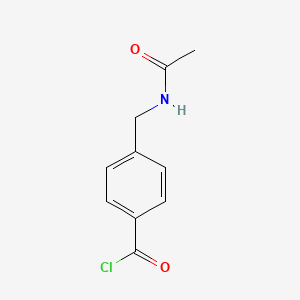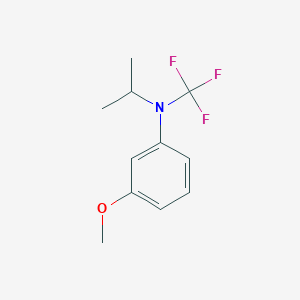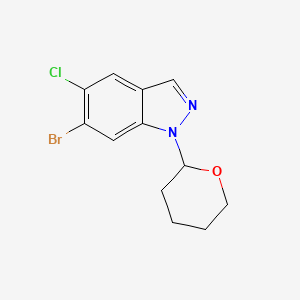![molecular formula C9H6N4 B13967462 7H-pyrazolo[4,3-f]quinoxaline CAS No. 215718-27-7](/img/structure/B13967462.png)
7H-pyrazolo[4,3-f]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-pyrazolo[4,3-f]quinoxaline: is a heterocyclic compound that belongs to the class of pyrazoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a quinoxaline ring, forming a unique and stable framework.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7H-pyrazolo[4,3-f]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine, followed by cyclization and substitution reactions . The reaction is usually carried out in a solvent such as tetrahydrofuran, and the product is obtained in good yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of recyclable catalysts and environmentally friendly solvents, are being explored to make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 7H-pyrazolo[4,3-f]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the quinoxaline ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted pyrazoloquinoxalines with various functional groups.
Applications De Recherche Scientifique
Chemistry: 7H-pyrazolo[4,3-f]quinoxaline is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new drugs and therapeutic agents .
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as enzyme inhibitors, receptor antagonists, and other pharmacologically active agents .
Industry: The compound is used in the development of materials with specific properties, such as fluorescence and conductivity. It is also explored for its potential in the field of optoelectronics .
Mécanisme D'action
The mechanism of action of 7H-pyrazolo[4,3-f]quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In the case of receptor antagonism, the compound binds to the receptor and blocks the binding of endogenous ligands, leading to a decrease in receptor activity .
Comparaison Avec Des Composés Similaires
- Pyrazolo[3,4-d]thiazoles
- Pyrazolo[4,3-d]thiazoles
- Pyrazolo[4,3-b][1,4]thiazines
- Pyrazolo[3,4-b][1,4]-thiazines
Comparison: 7H-pyrazolo[4,3-f]quinoxaline is unique due to its specific ring fusion and the presence of both pyrazole and quinoxaline rings. This structure imparts distinct chemical and biological properties compared to other similar compounds. For example, pyrazolo[3,4-d]thiazoles and pyrazolo[4,3-d]thiazoles have different ring systems and may exhibit different reactivity and biological activities .
Propriétés
Numéro CAS |
215718-27-7 |
|---|---|
Formule moléculaire |
C9H6N4 |
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
7H-pyrazolo[4,3-f]quinoxaline |
InChI |
InChI=1S/C9H6N4/c1-2-8-9(11-4-3-10-8)6-5-12-13-7(1)6/h1-5H,(H,12,13) |
Clé InChI |
QWQLDUDGNBWKMM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=CN=C2C3=C1NN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



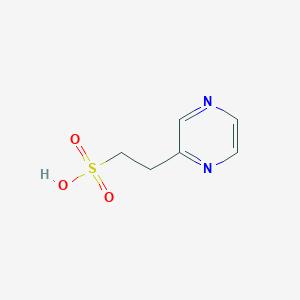
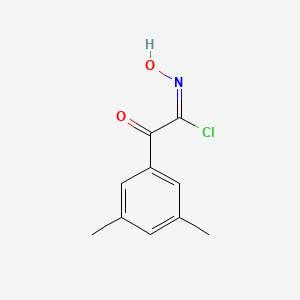
![2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13967392.png)
